molecular formula C19H37Na2O7P B580562 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) CAS No. 17618-08-5

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)

Cat. No.: B580562
CAS No.: 17618-08-5
M. Wt: 454.451
InChI Key: HKLKSZPQSFPBDE-JPKZNVRTSA-L
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Description

Molecular Architecture and Stereochemical Specificity

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is a lysophosphatidic acid (LPA) derivative with a defined stereochemical arrangement. Its molecular formula is C₁₉H₃₈NaO₇P , corresponding to a molecular weight of 432.5 g/mol . The compound features a glycerol backbone with three substitution sites:

  • sn-1 position : A 16-carbon saturated palmitoyl chain (hexadecanoyl group) esterified to the glycerol hydroxyl.
  • sn-2 position : A free hydroxyl group in the R-configuration, critical for receptor binding specificity .
  • sn-3 position : A phosphate group neutralized by a sodium counterion .

The stereochemical specificity at the sn-2 position distinguishes this compound from non-chiral lysophospholipids. This configuration ensures optimal interaction with LPA receptors (e.g., LPAR1 and LPAR3), which recognize the spatial orientation of the hydroxyl group . The sodium salt form enhances aqueous solubility by stabilizing the negatively charged phosphate group .

Table 1: Key Molecular Features

Property Description
Molecular formula C₁₉H₃₈NaO₇P
Molecular weight 432.5 g/mol
Stereochemistry (sn-2) R-configuration
Functional groups Phosphate (ionized), hydroxyl, ester, sodium counterion

Crystallographic and Spectroscopic Analysis

Crystallographic Challenges

Crystallographic data for 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate remain limited due to its conformational flexibility and hygroscopic nature . The sodium salt’s tendency to form micelles in aqueous solutions further complicates single-crystal formation . However, molecular dynamics simulations suggest that the palmitoyl chain adopts an extended conformation, while the glycerol-phosphate moiety remains solvated .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (200 MHz, D₂O): Key signals include:
    • δ 0.88 ppm (terminal methyl group of palmitoyl chain).
    • δ 1.26 ppm (methylene groups in palmitoyl chain).
    • δ 3.90–4.30 ppm (glycerol backbone protons) .
  • ³¹P NMR : A singlet at δ −0.5 ppm confirms the presence of the phosphate group .
Infrared (IR) Spectroscopy
  • Strong absorption at 1240 cm⁻¹ (P=O stretch).
  • Bands at 1720 cm⁻¹ (ester carbonyl) and 3400 cm⁻¹ (hydroxyl group) .
Mass Spectrometry
  • ESI-MS : Major ion at m/z 409.0 ([M−Na]⁻), consistent with the deprotonated molecular ion .

Table 2: Spectroscopic Data Summary

Technique Key Signals/Observations
¹H NMR δ 0.88 (CH₃), δ 1.26 (CH₂), δ 3.90–4.30 (glycerol)
³¹P NMR δ −0.5 ppm (phosphate)
IR 1240 cm⁻¹ (P=O), 1720 cm⁻¹ (C=O), 3400 cm⁻¹ (−OH)
ESI-MS m/z 409.0 ([M−Na]⁻)

Physicochemical Properties in Aqueous Systems

Solubility and Micelle Formation

The sodium salt exhibits moderate solubility in water (5 mg/mL ) due to its amphiphilic structure, with the polar phosphate group facilitating hydration . Above its critical micelle concentration (CMC = 0.082 mM ), it forms spherical micelles with a hydrodynamic radius of ~2.5 nm . The palmitoyl chain forms the hydrophobic core, while the glycerol-phosphate group resides at the micelle-water interface .

pH-Dependent Behavior

The compound remains stable at physiological pH (7.4), with the phosphate group fully ionized (pKa ≈ 1.5 and 6.5 for the two dissociable protons) . Under acidic conditions (pH < 4), protonation of the phosphate group reduces solubility, leading to precipitation .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a phase transition temperature (Tₘ ) of 45°C, corresponding to the melting of the palmitoyl chain . Decomposition occurs at temperatures >200°C, accompanied by the release of sodium phosphate and fatty acid derivatives .

Table 3: Physicochemical Properties

Property Value/Observation
Aqueous solubility 5 mg/mL (water, 25°C)
Critical micelle conc. 0.082 mM
pH stability 6.0–8.5 (precipitates at pH < 4)
Phase transition (Tₘ) 45°C
Decomposition temp. >200°C

Properties

IUPAC Name

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPIWLNGYLZCJ-GMUIIQOCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The enzymatic synthesis of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) leverages phospholipase D (PLD) to catalyze the transphosphatidylation of lysophospholipids. This method, detailed in a 2018 patent, avoids organic solvents and employs sodium-based buffers for eco-friendly production.

Key Steps:

  • Substrate Preparation : Soybean-derived lysolecithin (lysophosphatidylcholine, LPC) is dispersed in a sodium acetate-acetic acid buffer (pH 5.0–6.0) containing ethylenediaminetetraacetic acid (EDTA) to chelate calcium ions, which inhibit PLD activity.

  • Enzymatic Reaction : PLD (derived from Actinomadura spp.) is added to the substrate solution, followed by incubation at 30–45°C for 5–30 hours. The enzyme cleaves the choline headgroup of LPC, generating cyclic phosphatidic acid (cPA), which is subsequently converted to the linear LPA form.

  • Precipitation and Purification : Ethanol is added to the reaction mixture to precipitate sodium cyclic phosphatidate. Centrifugation and lyophilization yield the final product with >95% purity.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
pH5.0–6.0Maximizes PLD activity
Temperature30–45°CBalances reaction rate & enzyme stability
Reaction Time16–24 hoursEnsures complete conversion
Ethanol Volume1:1 (v/v)Efficient precipitation

This method achieves a yield of 4.0–4.2 g per 10 g of LPC, with scalability demonstrated at industrial levels.

Chemical Synthesis via Esterification

Multi-Step Synthetic Route

A chemical synthesis approach, adapted from methodologies for analogous ether lipids, involves ten steps to construct the sn-1-palmitoyl-glycerophosphate backbone.

Critical Stages:

  • Glycerol Protection : The sn-1 hydroxyl of glycerol is protected using tert-butyldimethylsilyl (TBDMS) groups to ensure regioselective acylation.

  • Palmitoylation : Palmitic acid is coupled to the sn-1 position using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

  • Phosphorylation : The sn-3 hydroxyl is phosphorylated with phosphoramidite reagents, followed by oxidation to yield the phosphate group.

  • Deprotection and Neutralization : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), and the free acid is neutralized with sodium hydroxide to form the sodium salt.

Yield and Challenges:

StepYield (%)Major Challenge
Glycerol Protection85Moisture sensitivity
Palmitoylation78Competing sn-2 acylation
Phosphorylation65Side reactions with phosphoramidite
Global Deprotection90Acidic degradation

The overall yield for this route is 18%, necessitating chromatographic purification to achieve >98% purity.

Comparative Analysis of Methods

Efficiency and Scalability

MetricEnzymatic SynthesisChemical Synthesis
Steps310
Reaction Time16–24 hours7–10 days
Yield40–42%18%
Solvent UseAqueous/ethanolDichloromethane/DMF
ScalabilityIndustrial-readyLab-scale only

The enzymatic method outperforms chemical synthesis in yield, time, and environmental impact, making it the preferred choice for large-scale production.

Industrial Applications and Modifications

Buffer System Variations

The patent highlights alternative buffer systems for enzymatic synthesis:

  • Sodium Citrate-Citric Acid Buffer : Enables direct recovery of the product from the supernatant after ethanol addition, simplifying purification.

  • EDTA Supplementation : Enhances PLD stability by sequestering trace metal ions.

Substrate Flexibility

While soybean LPC is optimal, egg yolk or corn-derived LPC can substitute, albeit with 10–15% lower yields due to fatty acid heterogeneity .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to one of five different G protein-coupled receptors (GPCRs). This binding mediates various biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. Additionally, it enhances the action of β-lactam antibiotics on various strains of Pseudomonas aeruginosa by binding both calcium and magnesium ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

LPA species differ primarily in their acyl chain length, saturation, and salt forms, leading to variations in physicochemical properties, receptor affinity, and biological activity. Below is a detailed comparison of 16:0-LPA with structurally analogous compounds:

Structural and Physicochemical Properties

Compound Name Acyl Chain Salt Form Molecular Formula Purity Key Physical Traits
16:0-LPA (1-palmitoyl) 16:0 (saturated) Sodium C₁₉H₃₈O₇PNa >99% Powder; prone to 10% 2-LPA isomer
18:0-LPA (1-stearoyl) 18:0 (saturated) Sodium C₂₁H₄₂O₇PNa >99% Higher melting point due to longer chain
18:1-LPA (1-oleoyl) 18:1 (monounsaturated) Sodium/Ammonium C₂₁H₄₀O₇PNa/NH₄ >98% Enhanced solubility in membranes
20:4-LPA (1-arachidonoyl) 20:4 (polyunsaturated) Ammonium C₂₃H₃₈O₇PNH₄ >95% Susceptible to oxidation
  • Acyl Chain Impact :
    • Saturated chains (16:0, 18:0) increase membrane rigidity and stability, while unsaturated chains (18:1, 20:4) enhance fluidity and receptor interaction .
    • Polyunsaturated 20:4-LPA is less stable due to oxidation-prone double bonds .

Functional Differences in Experimental Models

  • Platelet Activation : 16:0-LPA significantly enhances ADP-stimulated platelet aggregation compared to 18:1-LPA, which has a milder effect .
  • GLP-1 Secretion Inhibition : 16:0-LPA and 18:0-LPA suppress glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells at 2.5 µM, while 20:4-LPA requires higher concentrations for similar effects .
  • Membrane Permeability : In model membranes, 16:0-LPA induces less leakage than 18:1-LPA due to its saturated chain stabilizing lipid packing .

Biological Activity

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt), commonly referred to as lysophosphatidic acid (LPA), is a bioactive lipid that plays significant roles in various biological processes. This compound is known for its involvement in cell signaling, proliferation, and survival, making it a subject of interest in pharmacological and biomedical research.

Chemical Structure and Properties

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate is characterized by its palmitic acid moiety at the sn-1 position and a hydroxyl group at the sn-2 position. This structure contributes to its amphipathic nature, allowing it to interact with cell membranes and various proteins.

Biological Activity

Cell Signaling
LPA acts primarily through G protein-coupled receptors (GPCRs), specifically LPA receptors (LPA1-LPA6), which mediate a range of cellular responses including:

  • Cell Proliferation : LPA promotes cell growth in various cell types, including fibroblasts and endothelial cells, through activation of mitogen-activated protein kinase (MAPK) pathways .
  • Survival : It has been shown to enhance cell survival under stress conditions by upregulating anti-apoptotic factors such as Bcl-2 .

Inflammatory Response
Research indicates that LPA can modulate inflammatory responses. Low concentrations of oxidized phospholipids, which include LPA derivatives, have been found to protect endothelial cells from oxidative stress by inducing heat shock proteins (HSPs) that confer cytoprotection . This suggests a dual role where LPA can be both pro-inflammatory and protective depending on its concentration and context.

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate exerts its effects through several mechanisms:

  • Receptor Activation : Binding to specific GPCRs activates downstream signaling pathways that regulate gene expression related to growth and survival.
  • Calcium Mobilization : It stimulates calcium influx into cells, which is crucial for various cellular functions including muscle contraction and neurotransmitter release.
  • Cytoskeletal Changes : LPA influences cytoskeletal dynamics, promoting cell migration and adhesion, which are vital for wound healing and tissue repair .

Research Findings

Recent studies have highlighted the diverse biological activities of LPA:

  • Neuroprotective Effects : In neuronal models, LPA has been shown to protect against excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cardiovascular Implications : Elevated levels of LPA are associated with cardiovascular diseases due to its role in promoting vascular smooth muscle cell proliferation and migration, contributing to atherosclerosis .

Case Studies

Several studies illustrate the biological activity of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate:

StudyFocusFindings
Study 1Endothelial CellsLow concentrations of oxidized phospholipids protected cells from stress-induced apoptosis by inducing HSP expression .
Study 2Fibroblast ProliferationLPA stimulated fibroblast proliferation via MAPK pathway activation .
Study 3NeuroprotectionLPA demonstrated protective effects against excitotoxicity in neuronal cultures .

Q & A

Q. What are the recommended methods for extracting and purifying 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) from biological samples?

The Bligh and Dyer method is a gold standard for lipid extraction. It involves homogenizing tissues with chloroform:methanol (2:1 v/v) to form a miscible system, followed by phase separation with water and chloroform. The lipid-rich chloroform layer is isolated, ensuring high recovery of lysophosphatidic acids like this compound. This method is efficient (<10 minutes) and minimizes lipid degradation .

Q. How should this compound be stored to ensure stability, and what purity thresholds are typical?

Store lyophilized powder at −20°C in airtight containers to prevent oxidation. Purity typically exceeds 98% (TLC), though batches may contain ≤10% 2-LPA isomer due to acyl migration during synthesis. Verify purity via UPLC-MS or NMR before critical experiments .

Q. What protocols are recommended for preparing lipid vesicles incorporating this compound?

For controlled permeability studies, dissolve the lipid in chloroform, evaporate to form a thin film, and hydrate with buffer (e.g., bicine, pH 7.4). Use sonication or extrusion to generate unilamellar vesicles. Maintain a molar ratio of 1:3 (lysolipid:cholesterol) to stabilize membranes .

Advanced Research Questions

Q. How do isomeric impurities (e.g., 2-LPA) affect experimental outcomes in membrane interaction studies?

The 2-LPA isomer (≤10%) may alter membrane curvature and fusion dynamics due to its inverted acyl chain orientation. Use reverse-phase HPLC to separate isomers and compare their effects on model membranes. For example, 2-LPA reduces the phase transition temperature of DPPC bilayers by 2–3°C, impacting permeability assays .

Q. What advanced analytical techniques resolve structural heterogeneity in lysophosphatidic acid preparations?

  • UPLC-MS : Quantifies degradation products (e.g., free fatty acids) with a limit of detection (LOD) of 0.1 ng/mL .
  • 31P-NMR : Identifies phosphate group modifications (e.g., oxidation) with shifts in δ = 0.5–1.0 ppm .
  • Fluorescence anisotropy : Detects acyl chain packing defects using DPH (1,6-diphenyl-1,3,5-hexatriene) probes .

Q. How can contradictory data on this compound’s signaling potency across cell types be reconciled?

Discrepancies may arise from receptor subtype expression (e.g., LPAR1 vs. LPAR3) or lipid rafts modulating access. Perform siRNA knockdowns of specific receptors and use methyl-β-cyclodextrin to disrupt lipid rafts. Cross-validate results with structurally distinct LPAs (e.g., 18:0 LPA) .

Q. What mechanistic insights explain its role in pore-forming toxin studies?

This lipid enhances membrane curvature, facilitating toxin oligomerization. In Stichodactyla helianthus toxin assays, POPC:lysolipid (7:3) vesicles show 40% faster pore formation vs. pure POPC. Use quartz crystal microbalance (QCM) to monitor toxin binding kinetics .

Methodological Considerations

Q. How to optimize chromatographic separation for this compound in complex lipid mixtures?

Use a C18 column with a gradient of 70% methanol/30% water (v/v) to 100% methanol, containing 5 mM ammonium formate. Retention time is ~12.5 minutes, with baseline separation from phosphatidic acids .

Q. What controls are essential when studying its signaling in cell cultures?

  • Include lipid-free BSA to solubilize residual lysolipids.
  • Use LPA receptor antagonists (e.g., Ki16425) to confirm receptor-mediated effects.
  • Monitor autotaxin activity , as it generates endogenous LPA from lysophosphatidylcholine .

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